2-(Benzylamino)acetamide

Descripción

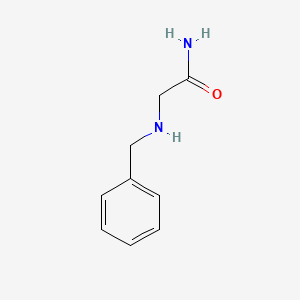

2-(Benzylamino)acetamide is an organic compound characterized by a benzyl group attached to the amino nitrogen of an acetamide backbone. Its molecular formula is C₉H₁₂N₂O (molecular weight: 164.21 g/mol).

Key synthetic routes include Sonogashira coupling (e.g., 65% yield for a related alkyne intermediate) and multi-step cyclization reactions . Substituted derivatives are often explored for pharmaceutical applications, such as enzyme inhibition or as intermediates in drug synthesis .

Propiedades

IUPAC Name |

2-(benzylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-9(12)7-11-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMVTJIXFQQFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330960 | |

| Record name | 2-(benzylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39796-49-1 | |

| Record name | 2-[(Phenylmethyl)amino]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39796-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(benzylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(Benzylamino)acetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with chloroacetamide under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{CONH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CONH}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of phase-transfer catalysts can enhance the reaction rate and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Benzylamino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Benzylamide or benzoic acid derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzylaminoacetamides.

Aplicaciones Científicas De Investigación

Antiviral Applications

Recent studies have highlighted the efficacy of 2-(Benzylamino)acetamide derivatives as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). A series of compounds were synthesized and evaluated for their inhibitory effects against RdRp, which is crucial for viral RNA synthesis. Notably, compounds such as 6d5 demonstrated significant potency with an IC50 value of 1.11 ± 0.05 μM, comparable to the control drug remdesivir (IC50 = 1.19 ± 0.36 μM) . This suggests that derivatives of this compound could be promising candidates for further development as antiviral agents against COVID-19.

Antibacterial Potential

The compound has also shown significant antibacterial activity. A study synthesized various acetamide derivatives and tested them against biofilms produced by Gram-negative bacteria, including E. coli and S. aureus. Compounds derived from this compound exhibited minimum inhibitory concentrations (MICs) that were comparable or even superior to standard antibiotics like levofloxacin . The presence of specific heterocyclic amines in these compounds likely contributes to their enhanced antibacterial properties.

Analgesic Properties

Another significant application of this compound is in pain management. Research indicates that certain derivatives act as sodium channel blockers, which are valuable in treating chronic and neuropathic pain conditions. These compounds interact with sodium channels in the nervous system, potentially alleviating pain associated with nerve damage and other conditions . The pharmacological properties of these compounds suggest they could serve as alternatives to existing analgesics that often have severe side effects.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of 2-(Benzylamino)acetamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. By inhibiting MAO-B, the compound can increase the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for conditions such as depression and Parkinson’s disease.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of 2-(Benzylamino)acetamide analogs is summarized below, highlighting substituent effects on physicochemical properties and bioactivity.

Structural Analogs and Their Properties

Key Research Findings

Steric and Electronic Effects: The α-phenyl group in 2-(benzylamino)-2-phenylacetamide increases lipophilicity (logP: ~3.2), enhancing blood-brain barrier penetration, as noted in patent applications for neurological therapies . Substitution with a 4-sulfamoylphenyl group (as in compound 3j) introduces hydrogen-bonding capacity, improving binding to carbonic anhydrase IX (IC₅₀: 12 nM) .

Synthetic Accessibility: Sonogashira coupling yields intermediates for benzylamino-acetamide derivatives but requires palladium catalysts and optimized conditions (e.g., 65% yield for 1r in ) . Higher yields (89–91%) are achieved via cyclization routes for α-phenyl analogs, emphasizing the role of steric protection in reducing side reactions .

Pharmacological Potential: Derivatives with heterocyclic moieties (e.g., pyrazole in or thiadiazole in ) are prioritized in anticancer and antimicrobial drug discovery due to enhanced target selectivity . The unsubstituted this compound scaffold is less studied but serves as a versatile intermediate for further functionalization .

Actividad Biológica

2-(Benzylamino)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound, also known as benzylacetamide, features an acetamide group attached to a benzylamine moiety. Its structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives. A series of compounds were synthesized and tested for their antibacterial efficacy against various bacterial strains. The results are summarized in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2b | E. coli | 12.5 μg/mL |

| 2i | S. aureus | 15.0 μg/mL |

| 2c | S. typhi | 10.0 μg/mL |

These compounds exhibited MIC values comparable to standard antibiotics, indicating strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus typhi .

Anticonvulsant Activity

The anticonvulsant properties of this compound have been investigated through various animal models. In a study evaluating its efficacy in preventing seizures induced by maximal electroshock (MES), the compound demonstrated significant protective effects.

- ED50 values for different derivatives were found to be:

- N-benzyl-2-acetamido-3-methoxypropionamide: 8.3 mg/kg

- N-benzyl-2-acetamido: 10 mg/kg

These results suggest that modifications to the acetamido group can enhance anticonvulsant activity, with certain derivatives exhibiting potency comparable to established antiepileptic drugs .

Cytoprotective Effects

A novel derivative of this compound has shown promising results in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a key factor in diabetes pathogenesis. The compound exhibited an EC50 value of 0.1 ± 0.01 μM , indicating high potency in protecting against ER stress-induced cell death .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- GSK3 Inhibition : Compounds derived from this structure have been shown to inhibit glycogen synthase kinase 3 (GSK3), a critical enzyme involved in neurodegenerative diseases and cancer .

- Antimicrobial Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation, making these compounds potential candidates for treating resistant bacterial infections .

- Neuroprotective Effects : The ability to modulate neurotransmitter systems and reduce oxidative stress contributes to its anticonvulsant properties .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Diabetes Management : A study reported that a derivative effectively protected β-cells from apoptosis caused by ER stress, offering a new avenue for diabetes treatment .

- Seizure Prevention : In animal models, derivatives significantly reduced seizure frequency and severity, suggesting their utility as antiepileptic agents .

- Antibacterial Efficacy : Clinical trials are ongoing to assess the effectiveness of these compounds against multi-drug resistant bacterial strains, with preliminary results indicating superior performance compared to traditional antibiotics .

Q & A

Q. What are the optimal synthetic routes for 2-(benzylamino)acetamide, and how can reaction conditions be optimized to improve yield?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-bromoacetamide with benzylamine derivatives in acetonitrile, using potassium bicarbonate as a base, yields the target compound with ~88% efficiency after recrystallization (chloroform/acetone) . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1 molar ratio of reactants), and temperature control (room temperature to mild heating). Monitoring reaction progress via TLC and optimizing purification steps (e.g., column chromatography) are critical for reproducibility .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

- H NMR : Peaks at δ 3.84–4.34 ppm (methylene groups adjacent to the amide and benzyl moieties) and aromatic signals at δ 7.26–7.59 ppm .

- IR spectroscopy : Stretching vibrations at ~1638 cm (amide C=O) and 3300–3396 cm (N-H) .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 262.1 [M+H] confirm the molecular weight . Cross-validate with elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can structural misassignments of this compound derivatives be resolved during synthesis?

Misassignments often arise from positional isomerism (e.g., ortho vs. meta substituents). In one study, incorrect use of 2-(3-hydroxyphenyl)acetamide instead of the ortho-isomer led to erroneous metabolite identification. Correct identification required:

Q. What in vitro strategies are effective for evaluating the antitumor activity of this compound derivatives?

Derivatives like 2-(benzylamino)-N-(thiazol-2-yl)acetamide show activity against lung cancer (A549) and glioma (U87) cells. Key methodologies include:

- Cell viability assays : MTT or SRB assays at 48–72 hours post-treatment, with IC values calculated via nonlinear regression .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .

- Structure-activity relationship (SAR) : Modify the thiazole ring (e.g., methyl vs. methoxy groups) to assess substituent effects on potency .

Q. How can analytical methods be validated for this compound in compliance with pharmacopeial standards?

Validation follows ICH Q2(R1) guidelines:

Q. What computational tools aid in predicting the biological targets of this compound derivatives?

Virtual screening using molecular docking (AutoDock Vina) against targets like carbonic anhydrase IX or proteasomes identifies potential inhibitors. Validate with:

- Binding affinity scores : ΔG ≤ −7 kcal/mol suggests strong interactions .

- Pharmacophore modeling : Match electron-withdrawing groups (e.g., sulfonamides) to enzyme active sites .

Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

Contradictions often stem from assay variability (e.g., cell line heterogeneity) or impurity profiles. Mitigation strategies:

Q. What are the best practices for synthesizing enantiomerically pure this compound derivatives?

Chiral resolution remains challenging. Approaches include:

- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during synthesis .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) for kinetic separation of enantiomers .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) for analytical and preparative purification .

Comparative Studies

Q. How does the bioactivity of this compound compare to structurally related compounds like 2-(3,4-dichlorophenyl)acetamide?

- Antitumor potency : this compound derivatives exhibit lower IC values (e.g., 12 µM vs. 25 µM in A549 cells) due to enhanced membrane permeability from the benzyl group .

- Antioxidant activity : Electron-donating substituents (e.g., hydroxylimino) improve radical scavenging (IC = 45 µM in DPPH assays) compared to halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.